molecular formula C24H21BF2N6O2S B13722306 BDP TR azide

BDP TR azide

Cat. No.: B13722306
M. Wt: 506.3 g/mol
InChI Key: BRVIFVBXLZHAEK-UHFFFAOYSA-N
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Description

BDP TR azide is a compound used in click chemistry, specifically for copper-catalyzed and copper-free click chemistry labeling. It is a bright red-emitting fluorophore based on the borondipyrromethene scaffold. This compound is an alternative to the rhodamine dye ROX and Texas Red, known for its high brightness, photostability, and resistance to oxidation .

Preparation Methods

BDP TR azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the borondipyrromethene scaffold. The synthetic route typically involves the following steps:

    Formation of the borondipyrromethene core: This involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.

    Introduction of aryl substituents: Aryl groups are introduced to the borondipyrromethene core to match its absorption and emission properties to the ROX/Texas Red channel.

    Azide functionalization:

Chemical Reactions Analysis

BDP TR azide undergoes several types of chemical reactions, primarily involving its azide group:

    Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the reaction of the azide group with an alkyne in the presence of a copper catalyst to form a triazole ring.

    Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst

Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed from these reactions are triazole derivatives .

Scientific Research Applications

BDP TR azide has a wide range of scientific research applications, including:

    Chemistry: It is used in click chemistry for the labeling and conjugation of biomolecules.

    Biology: It is used as a fluorescent probe in fluorescence microscopy and fluorescence polarization assays.

    Medicine: It is used in the development of diagnostic tools and imaging agents.

    Industry: It is used in the development of fluorescent dyes and probes for various industrial applications

Mechanism of Action

The mechanism of action of BDP TR azide involves its azide group, which readily undergoes click chemistry reactions with alkynes, DBCO, and BCN. The azide group reacts with these molecules to form stable triazole rings, which can be used for labeling and conjugation purposes. The borondipyrromethene scaffold provides the compound with its bright red fluorescence, making it suitable for use as a fluorescent probe .

Comparison with Similar Compounds

BDP TR azide is unique compared to other similar compounds due to its high brightness, photostability, and resistance to oxidation. Similar compounds include:

    ROX (Rhodamine X): A rhodamine dye known for its bright fluorescence but prone to oxidation.

    Texas Red: Another rhodamine dye with similar properties to ROX but also prone to oxidation.

    BDP TR alkyne: A similar compound with an alkyne group instead of an azide group, used for click chemistry reactions

This compound stands out due to its resilience to oxidants and its suitability for both copper-catalyzed and copper-free click chemistry reactions .

Biological Activity

BDP TR azide is a compound belonging to the borondipyrromethene (BODIPY) dye family, recognized for its significant applications in fluorescence microscopy and click chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological research, and relevant case studies.

  • Molecular Formula : C24_{24}H21_{21}BF2_2N6_6O2_2S
  • Molecular Weight : 506.34 g/mol
  • Functional Group : Azide group, which is crucial for click chemistry reactions.

This compound is characterized by its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), making it a versatile tool for labeling biomolecules in various research applications .

Mechanisms of Biological Activity

This compound exhibits several key biological activities:

  • Fluorescent Labeling : The compound can label carbonyl-containing biomolecules through the formation of stable hydrazone bonds, allowing for visualization using fluorescence microscopy. This property is particularly advantageous for tracking specific proteins or metabolites within cells.
  • Click Chemistry Applications : The azide group enables this compound to participate in click chemistry reactions, facilitating the conjugation of various biomolecules. This feature is essential for creating bioconjugates that can be used in diverse biochemical assays and imaging techniques .
  • Photostability : this compound displays high photostability, ensuring that fluorescent signals remain strong during extended imaging periods. This characteristic is crucial for time-lapse studies and long-term observations of cellular processes.

Applications in Biological Research

This compound has been employed in various research fields, including:

  • Cellular Imaging : Utilized for visualizing cellular components and dynamics through fluorescence microscopy.
  • Metabolic Studies : Its ability to selectively label aldehydes and ketones enhances understanding of metabolic processes within cells.
  • Bioconjugation : The compound's reactivity with alkyne-containing molecules allows for the development of targeted drug delivery systems and diagnostic tools.

Case Study 1: Fluorescent Labeling of Glycoconjugates

A study demonstrated the use of this compound in labeling azidosugars within live cells. The compound's nontoxicity at concentrations up to 1 μM was confirmed using HeLa and HEK293 cell lines. The results indicated successful visualization of metabolically labeled glycoconjugates, showcasing the compound's potential in glycomics research .

Case Study 2: Click Chemistry for Targeted Drug Delivery

In a recent investigation, this compound was utilized to create bioconjugates with therapeutic agents through click chemistry. The study highlighted the efficiency of this compound in forming stable conjugates with alkynes, which could enhance the specificity and efficacy of drug delivery systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds in the BODIPY family:

Compound NameFunctional GroupUnique Features
BDP TR hydrazideHydrazideLabels carbonyl compounds; high photostability
BDP TR amineAmineContains free amine group for electrophile conjugation
BDP TR NHS esterNHS esterIdeal for protein conjugation
This compound AzideSuitable for click chemistry; fluorescent dye
BDP TR tetrazineTetrazineUsed for TCO ligation reactions

Properties

Molecular Formula

C24H21BF2N6O2S

Molecular Weight

506.3 g/mol

IUPAC Name

N-(3-azidopropyl)-2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetamide

InChI

InChI=1S/C24H21BF2N6O2S/c26-25(27)32-18(15-19-7-11-22(33(19)25)23-3-1-14-36-23)6-10-21(32)17-4-8-20(9-5-17)35-16-24(34)29-12-2-13-30-31-28/h1,3-11,14-15H,2,12-13,16H2,(H,29,34)

InChI Key

BRVIFVBXLZHAEK-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F

Origin of Product

United States

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